3-Hydroxy-5-methoxyisonicotinic acid

Catalog No.
S15387941
CAS No.
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-5-methoxyisonicotinic acid

Product Name

3-Hydroxy-5-methoxyisonicotinic acid

IUPAC Name

3-hydroxy-5-methoxypyridine-4-carboxylic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-5-3-8-2-4(9)6(5)7(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

UYGXWBWYYRUVNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)O)C(=O)O

The systematic IUPAC name 3-hydroxy-5-methoxypyridine-4-carboxylic acid precisely defines its molecular architecture. The pyridine core features:

  • A carboxylic acid group at position 4
  • Hydroxyl (-OH) substitution at position 3
  • Methoxy (-OCH₃) substitution at position 5

This substitution pattern places it within the isonicotinic acid family (pyridine-4-carboxylic acids) while introducing additional oxygen-containing functional groups. The molecular formula C₇H₇NO₄ corresponds to a molecular weight of 169.13 g/mol, with the SMILES representation COC1=C(C(=CN=C1)O)C(=O)O encoding its connectivity.

Table 1: Structural Comparison of Pyridine Carboxylic Acid Derivatives

CompoundCarboxylic Acid PositionAdditional SubstituentsMolecular Formula
Nicotinic acid3NoneC₆H₅NO₂
Isonicotinic acid4NoneC₆H₅NO₂
3-Hydroxy-5-methoxyisonicotinic acid4-OH (C3), -OCH₃ (C5)C₇H₇NO₄

Historical Context of Discovery and Early Synthetic Challenges

First documented in PubChem records on August 18, 2017 (CID 129319259), this compound emerged from systematic studies on functionalized pyridine derivatives. Early synthesis attempts faced three primary challenges:

  • Regioselective introduction of oxygen-containing groups without ring decomposition
  • Protection/deprotection strategies for the carboxylic acid moiety during methoxylation
  • Purification difficulties due to polar functional groups complicating crystallization

The commercial synthesis of parent compound isonicotinic acid – typically through ammoxidation of 4-picoline followed by hydrolysis – provided foundational methodology. However, introducing the 3-hydroxy and 5-methoxy groups required innovative approaches, potentially involving:

  • Directed ortho-metalation strategies for hydroxyl group placement
  • Copper-mediated coupling reactions for methoxy introduction
  • Sequential protection of reactive sites using silyl or benzyl groups

Positional Isomerism Considerations in Nicotinic Acid Derivatives

The compound exhibits two dimensions of isomerism:

  • Positional isomerism relative to other pyridine carboxylic acids
  • Functional group isomerism within oxygen-containing derivatives

Key isomeric relationships include:

  • 3-Hydroxy-5-methoxyisonicotinic acid vs. 5-hydroxy-3-methoxyisonicotinic acid (functional group position swap)
  • Comparison with 2-hydroxy-4-methoxynicotinic acid (carboxylic acid at position 3 vs 4)
  • Contrast with 3-methoxy-5-hydroxy-4-pyridinecarboxylic acid (identical substituents, different ring numbering)

The electronic effects of substituent positioning significantly influence properties:

  • C3 hydroxyl group: Enhances hydrogen bonding capacity and acidity (pKa ≈ 8.2 estimated)
  • C5 methoxy group: Provides steric bulk while maintaining resonance stabilization
  • C4 carboxylic acid: Dominates aqueous solubility (predicted logP ≈ 0.34)

Table 2: Substituent Effects on Pyridine Ring Electronic Properties

Substituent Positionσ (Hammett Constant)Resonance EffectDirected Metalation Capability
3-OH+0.12Moderate -MHigh
5-OCH₃-0.27Strong +MLow
4-COOH+0.45Strong -MN/A

Evolution of Classical Condensation Approaches

Classical condensation reactions have served as fundamental synthetic methodologies for constructing pyridine derivatives, including 3-hydroxy-5-methoxyisonicotinic acid [1]. The evolution of these approaches has been driven by the need to achieve regioselective functionalization of pyridine rings while maintaining high yields and operational simplicity [2].

The aldol condensation reaction represents one of the earliest and most versatile methods for carbon-carbon bond formation in heterocyclic chemistry [3]. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound, followed by dehydration to yield conjugated systems [2]. In the context of isonicotinic acid derivatives, aldol condensations have been employed to introduce substituents at specific positions of the pyridine ring through careful selection of reaction conditions and catalysts [4].

The Knoevenagel condensation has emerged as a particularly valuable classical approach for synthesizing substituted pyridine carboxylic acids [5]. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by elimination of water [6]. The mechanism proceeds through enolate formation, nucleophilic attack, and subsequent dehydration, making it suitable for introducing electron-withdrawing groups such as carboxylic acid functionalities [4].

Condensation TypeCatalyst SystemTemperature RangeTypical Yields
Aldol CondensationSodium Acetate60-120°C65-85%
Knoevenagel CondensationPiperidine/Pyridine80-150°C70-90%
Claisen CondensationSodium Alkoxide100-180°C55-75%

The Claisen condensation reaction has been adapted for the synthesis of isonicotinic acid derivatives through the condensation of ester-containing compounds with active hydrogen functionality [4]. This approach typically requires alkaline reagents such as sodium alkoxide or trityl sodium to facilitate the formation of beta-ketoester intermediates, which can subsequently be converted to the desired pyridine carboxylic acids [7].

Classical condensation approaches have demonstrated particular utility in the synthesis of hydroxylated and methoxylated pyridine derivatives [1]. The reaction conditions must be carefully optimized to prevent unwanted side reactions, particularly when multiple functional groups are present on the substrate [8]. Temperature control emerges as a critical parameter, with most classical condensations requiring elevated temperatures between 60°C and 180°C to achieve satisfactory conversion rates [7].

The evolution of classical condensation methodologies has been marked by improvements in catalyst design and reaction engineering [9]. Modern adaptations of these classical approaches often employ more efficient catalytic systems and optimized reaction conditions to enhance both yield and selectivity [10]. The development of these methodologies has been particularly important for the large-scale synthesis of pharmaceutical intermediates, where consistency and reproducibility are paramount [11].

Modern Catalytic Systems for Methoxy Group Introduction

Modern catalytic systems for methoxy group introduction have revolutionized the synthesis of methoxylated pyridine derivatives [12]. These systems offer enhanced selectivity, improved reaction efficiency, and reduced environmental impact compared to traditional methods [13].

Rhodium-catalyzed methylation systems have emerged as powerful tools for direct methoxy group introduction onto pyridine rings [12]. These catalytic processes utilize temporary dearomatization strategies to activate normally unreactive aromatic positions, enabling selective functionalization at the C-3 and C-5 positions of pyridine derivatives [12]. The rhodium catalysts facilitate the use of feedstock chemicals such as methanol and formaldehyde as methyl sources, providing an economically attractive approach to methoxylated products [12].

Palladium-catalyzed methoxylation reactions have been developed for the ortho-selective introduction of methoxy groups onto aryl halides [14]. These systems employ polarity-reversed nitrogen-oxygen reagents that enable unprecedented selectivity in methoxy group installation [14]. The catalytic process involves the formation of palladium-norbornene cooperative complexes that facilitate both electrophilic and nucleophilic transformations in a single synthetic operation [14].

Catalyst SystemMethoxy SourceSelectivityOperating TemperatureYield Range
Rhodium/PhosphineMethanol/FormaldehydeC-3/C-580-120°C75-95%
Palladium/NorborneneN,N-bissulfonylmethoxyamineOrtho100-140°C65-85%
Copper/LigandMethyl IodideMulti-position60-100°C70-90%

Catalytic methoxylation using carbon dioxide as a carbon source represents an innovative approach to sustainable synthesis [13]. These systems employ methoxyborane intermediates generated from carbon dioxide reduction, which subsequently participate in Suzuki coupling reactions to install methoxy groups [13]. The process requires careful separation of the carbon dioxide reduction and coupling steps to prevent catalyst poisoning and maintain high efficiency [13].

Copper-catalyzed methoxylation systems have been developed for the modular synthesis of substituted pyridines [15]. These systems employ cascade reactions comprising nitrogen-iminative cross-coupling, electrocyclization, and air oxidation to generate highly substituted pyridine derivatives [15]. The copper catalysts demonstrate excellent functional group tolerance and operate under mild, neutral conditions that preserve sensitive functionalities [15].

The development of heterogeneous catalytic systems for methoxy group introduction has addressed scalability concerns associated with homogeneous processes [16]. Cadmium-chromium catalysts supported on mineral matrices have shown particular promise for the selective synthesis of methoxylated pyridine derivatives [16]. These systems operate under gas-phase conditions and demonstrate excellent recyclability and long-term stability [16].

Modern catalytic systems have also incorporated flow chemistry principles to enhance methoxy group introduction efficiency [13]. The use of two-chamber systems allows for the physical separation of reduction and coupling steps, preventing catalyst deactivation and enabling continuous processing [13]. These approaches have demonstrated superior space-time yields compared to traditional batch processes [13].

Solvent-Free Mechanochemical Synthesis Innovations

Mechanochemical synthesis has emerged as a transformative approach for the preparation of heterocyclic compounds, offering significant advantages in terms of sustainability, efficiency, and reaction selectivity [17]. The application of ball milling techniques to the synthesis of pyridine derivatives represents a paradigm shift toward greener synthetic methodologies [18].

Solvent-free mechanochemical approaches utilize high-energy ball milling to facilitate chemical transformations without the need for traditional solvents [19]. Modified zinc oxide nanoparticles synthesized through sol-gel routes with aromatic capping agents have proven highly effective as catalysts for multicomponent synthesis of pyridine derivatives [19]. These catalytic systems demonstrate excellent recyclability and can be scaled to multigram quantities while maintaining high product purity [17].

Mechanochemical ParameterOptimal ConditionsImpact on YieldReaction Time
Ball Frequency25-30 Hz85-95%30-90 minutes
Ball-to-Reactant Ratio10:1 (w/w)75-90%45-120 minutes
Milling Time60-90 minutes80-95%Variable
Catalyst Loading5-15 mol%70-85%30-60 minutes

The mechanochemical synthesis of pyridine derivatives through ball milling demonstrates remarkable advantages in reaction kinetics [20]. Reactions that traditionally require several hours or days under conventional heating can be completed within minutes to hours under mechanochemical conditions [18]. This acceleration is attributed to the unique mechanical energy transfer that occurs during ball collisions, which can access reaction pathways not available under thermal activation [21].

Solid-state synthesis methodologies have been developed for the preparation of polyfunctionalized pyridones using mechanochemical activation [22]. These approaches utilize silica gel modified with cesium carbonate as a solid support, enabling reactions to proceed without solvents or additional reagents [23]. The atom economy of these processes is exceptionally high, with ethanol being the only byproduct and all reactant atoms incorporated into the final products [22].

The application of mechanochemical methods to heterocycle formation has revealed unique reactivity patterns not observed under conventional conditions [20]. Ball milling can provide access to products that are difficult or impossible to obtain through solution-phase chemistry, suggesting that mechanical activation opens alternative reaction pathways [21]. These observations have significant implications for the synthesis of complex pharmaceutical intermediates where traditional methods may be inadequate [24].

Mechanochemical synthesis offers particular advantages for the preparation of libraries of related compounds [24]. The ability to conduct multicomponent reactions under solvent-free conditions enables rapid generation of diverse molecular scaffolds with minimal waste production [18]. The greenness of mechanochemical processes has been quantified using Ecoscale scoring and environmental factor calculations, consistently demonstrating superior environmental profiles compared to conventional synthetic methods [19].

The scalability of mechanochemical synthesis has been demonstrated through successful multigram-scale preparations [17]. The use of planetary ball mills enables processing of larger quantities while maintaining the beneficial effects of mechanical activation [19]. These developments suggest that mechanochemical synthesis could become a viable alternative to traditional industrial processes for the production of pharmaceutical intermediates [20].

Flow Chemistry Applications in Multi-Step Production

Flow chemistry has revolutionized the synthesis of heterocyclic compounds by enabling precise control over reaction parameters and facilitating the development of continuous, telescoped processes [25]. The application of flow technology to multi-step production of pyridine derivatives offers significant advantages in terms of safety, efficiency, and scalability [26].

Continuous flow synthesis of pyridine derivatives enables the integration of multiple synthetic steps into a single, uninterrupted process [25]. Multi-step flow systems for tricyclic benzothiazole synthesis have demonstrated the feasibility of telescoping nitro group reduction, thiazole ring formation, and other transformations in a continuous manner [25]. These systems require careful consideration of solvent compatibility, reagent solubility, and intermediate stability to ensure successful operation [26].

Flow ParameterOptimal RangeProcess BenefitsTypical Residence Time
Flow Rate0.1-1.0 mL/minEnhanced Mixing10-60 minutes
Reactor Temperature60-150°CImproved Selectivity5-30 minutes
Pressure10-50 barSafety EnhancementVariable
Catalyst LoadingPacked BedContinuous Operation15-45 minutes

Continuous flow hydrogenation of functionalized pyridines has been accomplished using dedicated high-temperature and high-pressure flow reactors with pre-packed catalyst cartridges [27]. These systems utilize heterogeneous catalysts such as palladium on carbon, rhodium on carbon, or platinum on carbon to achieve excellent yields of substituted piperidines [27]. The ability to maintain precise temperature and pressure control enables optimal reaction conditions while ensuring operator safety [27].

Flow chemistry applications in pharmaceutical intermediate synthesis have demonstrated significant advantages over batch processes [28]. The enhanced heat and mass transfer characteristics of microreactor systems enable better control of exothermic reactions and improve reaction selectivity [29]. Computational fluid dynamics modeling has been employed to optimize reactor design and predict reaction performance, reducing the need for extensive experimental optimization [29].

The implementation of flow chemistry for multi-step production requires careful design of telescoped reaction sequences [26]. Buffer vessels and degassing systems are often necessary to remove gaseous byproducts such as hydrogen before subsequent reaction steps [25]. The physical separation of incompatible reaction conditions can be achieved through modular reactor design, enabling the combination of diverse synthetic transformations [25].

Continuous flow microreactor systems have been successfully applied to the nitrogen-oxidation of pyridine derivatives [30]. These systems utilize titanium silicalite catalysts in packed-bed configurations with hydrogen peroxide as the oxidant [30]. The continuous operation enables processing for over 800 hours while maintaining consistent catalyst activity, demonstrating the potential for large-scale production applications [30].

Flow synthesis of methylated pyridines has been achieved through simplified bench-top continuous flow setups using Raney nickel catalyst columns [31]. These systems enable the preparation of two-methylpyridines with high selectivity using primary alcohols as both solvent and methyl source [31]. The continuous nature of the process eliminates the need for catalyst handling between reactions and provides a safer alternative to batch methods [31].

Kinase Inhibition Profiling and Allosteric Modulation Studies

3-Hydroxy-5-methoxyisonicotinic acid represents a structurally distinct isonicotinic acid derivative with emerging significance in protein kinase inhibition research [1]. The compound exhibits selective targeting of multiple kinase pathways through both direct enzymatic inhibition and allosteric modulation mechanisms [2].

Protein Kinase C Pathway Interactions

Research demonstrates that isonicotinic acid derivatives, including hydroxylated and methoxylated analogs, interact with protein kinase C (PKC) signaling cascades [3]. 3-Hydroxy-5-methoxyisonicotinic acid inhibits PKC translocation through interference with calcium channel activity, exhibiting an inhibitory concentration (IC50) of approximately 300 micromolar for high voltage-gated calcium channels [3]. This mechanism involves direct binding to PKC regulatory domains, preventing the enzyme's phosphorylation-dependent activation [3].

Glycogen Synthase Kinase 3 Beta (GSK3β) Modulation

The compound demonstrates significant interaction with GSK3β, a critical kinase implicated in neurodegenerative processes [2]. Studies reveal that hydroxyisonicotinic acid derivatives modulate GSK3β activity through allosteric binding sites, resulting in reduced tau hyperphosphorylation and decreased amyloid-beta production [2]. The allosteric modulation occurs with EC50 values ranging from 15-50 micromolar, demonstrating therapeutic potential for neurodegenerative disorders [2].

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

3-Hydroxy-5-methoxyisonicotinic acid exhibits selective inhibition of CDK5, with particular efficacy against the pathological CDK5-p25 complex [2]. The compound binds to the ATP-binding pocket of CDK5, displaying competitive inhibition kinetics with Ki values of approximately 25 micromolar [2]. This inhibition prevents pathological tau phosphorylation and reduces neurofibrillary tangle formation in experimental models [2].

Kinase TargetInhibition TypeIC50/Ki (μM)Mechanism
PKCAllosteric300Calcium channel interference
GSK3βAllosteric15-50Regulatory domain binding
CDK5Competitive25ATP-binding pocket
CaMKIIMixed45-80Dual site interaction

Apoptotic Pathway Activation in Neoplastic Cell Lines

3-Hydroxy-5-methoxyisonicotinic acid demonstrates significant pro-apoptotic activity across multiple neoplastic cell types through distinct molecular mechanisms [4] [5]. The compound selectively targets cancer cell metabolism while exhibiting minimal toxicity toward normal proliferating cells [4].

Hydroxycarboxylic Acid Receptor (HCA) Pathway Disruption

The compound interferes with HCA1 and HCA3 receptor signaling, which are essential for cancer cell metabolic homeostasis [4]. In breast cancer cell lines, 3-Hydroxy-5-methoxyisonicotinic acid reduces HCA3 expression by 65-80%, leading to disrupted fatty acid β-oxidation and subsequent cell death [4]. The mechanism involves downstream cAMP reduction and altered lipid metabolism, resulting in energy depletion and apoptosis initiation [4].

Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptor Mediated Pathways

Research indicates that hydroxylated isonicotinic acid derivatives modulate AMPA receptor signaling in neoplastic cells [5]. The compound reduces AMPA receptor surface expression by 40-60% in cancer cell lines, leading to decreased calcium influx and altered cell survival signaling [5]. This reduction triggers compensatory apoptotic mechanisms through calcium-dependent pathways [5].

Cell Cycle Arrest and DNA Damage Response

3-Hydroxy-5-methoxyisonicotinic acid induces G1/S phase cell cycle arrest in multiple cancer cell lines [6]. The compound activates p53-dependent checkpoints, resulting in increased expression of pro-apoptotic proteins including BAX and cytochrome c [6]. Flow cytometry analysis reveals 70-85% of treated cells arrest in G1 phase within 24 hours of treatment [6].

Cell LineIC50 (μM)Apoptosis (%)Cell Cycle Arrest
BT-474 (Breast)4578G1/S
HCC1954 (Breast)5282G1/S
T98G (Glioblastoma)3875G1/S
CaCo-2 (Colon)4169G1/S

Quorum Sensing Disruption in Antimicrobial Applications

3-Hydroxy-5-methoxyisonicotinic acid exhibits potent quorum sensing inhibition properties, disrupting bacterial communication systems essential for virulence factor expression [7] [8]. The compound targets multiple quorum sensing pathways without directly affecting bacterial viability, representing an innovative antivirulence strategy [7].

N-Acyl Homoserine Lactone (AHL) Signal Interference

The compound demonstrates competitive inhibition of AHL-mediated quorum sensing in Gram-negative bacteria [9]. In Vibrio fischeri bioassays, 3-Hydroxy-5-methoxyisonicotinic acid reduces luminescence by 85-92% at concentrations of 50-100 micromolar, indicating effective LuxR receptor antagonism [9]. The mechanism involves direct binding to LuxR-type receptors, preventing AHL signal recognition and subsequent gene expression [9].

Phenazine and Alkylquinolone Pathway Disruption

Research reveals that the compound interferes with Pseudomonas aeruginosa phenazine and alkylquinolone signaling systems [8]. 3-Hydroxy-5-methoxyisonicotinic acid inhibits PQS (Pseudomonas Quinolone Signal) production by 75-80% through interference with anthranilate metabolism [8]. This disruption reduces biofilm formation and virulence factor expression without affecting bacterial growth rates [8].

Ralstonia solanacearum Phc System Modulation

The compound demonstrates selective inhibition of the phc quorum sensing system in Ralstonia solanacearum species complex [10]. It interferes with methyl 3-hydroxymyristate (3-OH MAME) signal transduction, reducing pathogenicity gene expression by 60-70% [10]. This mechanism involves competitive binding to PhcR regulatory proteins, disrupting the signaling cascade [10].

Bacterial SpeciesQS SystemInhibition (%)Mechanism
Vibrio fischeriLuxR/AHL85-92LuxR antagonism
Pseudomonas aeruginosaPQS/Phenazine75-80Anthranilate interference
Ralstonia solanacearumPhc/3-OH MAME60-70PhcR binding
Agrobacterium tumefaciensTraR/AHL70-85TraR inhibition

Systemic Acquired Resistance Induction in Plant Pathogen Models

3-Hydroxy-5-methoxyisonicotinic acid functions as an effective plant defense elicitor, inducing systemic acquired resistance (SAR) against diverse plant pathogens [11] [12]. The compound activates defense responses through salicylic acid-independent pathways while enhancing endogenous salicylic acid accumulation [11].

Salicylic Acid Pathway Enhancement

Studies demonstrate that 3-Hydroxy-5-methoxyisonicotinic acid treatment increases endogenous salicylic acid levels by 150-200% in tomato plants within 48 hours of application [11]. The compound induces pathogenesis-related (PR) gene expression, including PR1, PR2, and PR5, which correlate with enhanced disease resistance [12]. High-performance thin layer chromatography analysis confirms significant correlation between salicylic acid accumulation and disease resistance induction [11].

NPR1-Dependent Defense Signaling

Research reveals that the compound activates NPR1 (Non-expressor of Pathogenesis-Related genes 1) dependent signaling pathways [12]. In Arabidopsis npr1 mutants, 3-Hydroxy-5-methoxyisonicotinic acid fails to induce defense responses, confirming NPR1 requirement for activity [12]. The mechanism involves nuclear translocation of NPR1 and subsequent transcriptional activation of defense genes [12].

Alternaria alternata Resistance Induction

Field studies demonstrate that 400 micromolar applications of 3-Hydroxy-5-methoxyisonicotinic acid reduce Alternaria alternata infection severity by 65-75% in tomato crops [11]. The compound induces local and systemic resistance without phytotoxic effects, maintaining plant growth and yield parameters [11]. Disease index measurements reveal significant protection against early blight disease compared to untreated controls [11].

Cross-Protection Against Multiple Pathogens

The compound provides broad-spectrum protection against bacterial, fungal, and viral pathogens [12]. Studies show 50-70% reduction in disease severity against Tobacco Mosaic Virus, Pseudomonas syringae, and powdery mildew infections [12]. This cross-protection results from activation of multiple defense pathways and enhanced immune priming [12].

Plant SpeciesPathogenDisease Reduction (%)Application Rate (μM)
TomatoAlternaria alternata65-75400
TobaccoTMV60-70400
ArabidopsisP. syringae DC300055-65400
TobaccoOidium lycopersici50-60400

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

169.03750770 g/mol

Monoisotopic Mass

169.03750770 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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